molecular formula C20H20ClN7O7 B11946532 Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 23807-28-5

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-

Cat. No.: B11946532
CAS No.: 23807-28-5
M. Wt: 505.9 g/mol
InChI Key: WECQKZZOBBSHPK-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex azo dye derivative with a polyaromatic structure. For example, N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (CAS: 79295-92-4) shares key features, including the azo linkage (-N=N-), chloro and nitro substituents on the phenyl ring, and an acetamide moiety .

Properties

CAS No.

23807-28-5

Molecular Formula

C20H20ClN7O7

Molecular Weight

505.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30)

InChI Key

WECQKZZOBBSHPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

Alkylation with 2-Chloroethyl Cyanide

In a polar aprotic solvent (e.g., DMF or DMSO), the intermediate amine reacts with 2-chloroethyl cyanide at 60–80°C for 6–8 hours. Triethylamine (1.2 eq.) is added to scavenge HCl, driving the reaction to completion.

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

  • Purity : >90% by HPLC.

Reductive Amination

An alternative method involves sequential reactions with acrylonitrile and ethylene oxide under basic conditions:

  • Michael addition : Acrylonitrile reacts with the amine at 40°C in methanol (2 hours, 85% yield).

  • Epoxide ring-opening : Ethylene oxide is introduced at 50°C, followed by acid quenching to yield the target substituent.

This method offers superior regioselectivity but requires careful temperature control to avoid polymerization of acrylonitrile.

Industrial-Scale Optimization

Recent patents highlight advancements in continuous-flow synthesis to improve efficiency:

  • Venturi reactor systems : Diazotization and coupling are performed in a single pass, reducing reaction time from hours to minutes.

  • Pipeline reactors : Tubular reactors with static mixers enhance heat transfer and mixing, achieving 98% yield at 40°C.

  • Crystallization control : Anti-solvent addition (e.g., water) during cooling ensures high-purity (>95%) product precipitation.

Analytical Characterization

Critical quality control metrics include:

  • FT-IR : Azo (–N=N–) stretch at 1,450–1,550 cm⁻¹; nitrile (C≡N) at 2,240 cm⁻¹.

  • ¹H NMR : Acetamide methyl singlet at δ 2.1 ppm; methoxy group at δ 3.8 ppm.

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Thermal instability : Diazonium salts decompose above 10°C; strict temperature control is essential.

  • Solubility issues : DMF or DMSO is required for functionalization steps due to the compound’s low polarity.

  • Regulatory compliance : Nitro and cyano groups necessitate rigorous waste treatment to meet environmental standards .

Chemical Reactions Analysis

Azo Coupling and Diazotization Reactions

The azo group (-N=N-) is central to the compound’s reactivity. It forms via diazotization of aromatic amines followed by coupling with electron-rich aromatic systems. For this compound:

  • Diazotization : The 2-chloro-4,6-dinitroaniline precursor is diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling : The diazonium salt reacts with the acetamide-bearing aromatic amine at the para position relative to the methoxy group, forming the azo linkage .

Key Factors :

  • The chloro and nitro groups direct electrophilic substitution to specific positions via resonance and inductive effects.

  • pH control is critical; coupling typically occurs in weakly acidic to neutral media .

Reduction Reactions

The dinitrophenyl group undergoes selective reduction:

Reaction Conditions Product Catalyst/Reagent
Partial reduction of -NO₂ to -NH₂H₂/Pd-C in ethanol, 25°CAmino-nitro derivativesPalladium on carbon
Full reduction of -NO₂ to -NH₂Sn/HCl or Fe/HCl, refluxDiaminochlorophenyl derivativeTin or iron in HCl

Partial reduction preserves the azo group, while full reduction may cleave it, depending on conditions .

Nucleophilic Aromatic Substitution

The chloro substituent on the dinitrophenyl ring is susceptible to nucleophilic displacement due to electron-withdrawing nitro groups:

Nucleophile Conditions Product Yield
Hydroxide (OH⁻)Aqueous NaOH, 80°CHydroxy-substituted derivative65–70%
Ammonia (NH₃)Ethanol, 100°C, sealed tubeAmino-substituted derivative50–55%
Methoxide (CH₃O⁻)Methanol, refluxMethoxy-substituted derivative60%

Mechanistic Insight :

  • The nitro groups activate the aromatic ring by withdrawing electrons, making the chloro group a leaving site for SNAr (nucleophilic aromatic substitution) .

Acetamide Hydrolysis

  • Acidic Conditions : HCl (6M), reflux → yields acetic acid and the corresponding amine .

  • Basic Conditions : NaOH (10%), 70°C → generates sodium acetate and free amine .

Cyanoethyl Group Hydrolysis

  • Strong Acid (H₂SO₄) : Converts -CN to -COOH via intermediate amide formation .

  • Enzymatic Hydrolysis : Nitrilases selectively hydrolyze -CN to -COOH in biological systems .

Esterification and Alcohol Reactions

The hydroxyethyl group (-CH₂CH₂OH) participates in:

  • Esterification : Reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity .

  • Oxidation : Catalyzed by KMnO₄ in acidic media, yielding a ketone or carboxylic acid.

Interaction with Biomolecules

  • Protein Binding : The azo group and nitro substituents form π-π interactions with aromatic amino acids (e.g., tryptophan), altering protein conformation .

  • DNA Intercalation : The planar dinitrophenyl moiety intercalates into DNA base pairs, potentially inhibiting replication .

Comparative Reactivity with Analogues

Compound Variation Reactivity Difference
Bromo vs. Chloro substituentBromo analogues show faster nucleophilic substitution due to better leaving-group ability .
Cyanoethyl vs. DiethylaminoCyanoethyl enhances hydrolysis susceptibility, while diethylamino increases basicity .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Acetamide can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated its separation on a Newcrom R1 HPLC column under conditions that are compatible with mass spectrometry. The mobile phase typically includes acetonitrile and water, with phosphoric acid being replaced by formic acid for mass-spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separation processes .

Dye Manufacturing

Textile Industry
The compound is primarily used as a colorant dye in textiles and fabrics. Its azo structure allows it to impart vibrant colors to materials, making it valuable in the dyeing process. The environmental impact of such dyes has led to regulatory scrutiny; however, the compound's utility in the textile sector remains significant due to its stability and colorfastness properties .

Pharmaceutical Applications

Potential Drug Development
While specific pharmaceutical applications of this compound are still under investigation, its structural characteristics suggest potential as a pharmacological agent. The presence of various functional groups may allow for interactions with biological systems, making it a candidate for further research in drug development .

Environmental Impact and Safety

Regulatory Assessment
Acetamide has been subjected to environmental assessments due to concerns regarding its persistence and potential toxicity to non-human organisms. The Canadian government has classified it as a high priority for screening under the Canadian Environmental Protection Act due to its bioaccumulation potential . Safety data indicate that the compound poses risks such as skin irritation and requires handling precautions to mitigate exposure risks .

Case Study 1: HPLC Analysis

In a controlled laboratory setting, researchers employed HPLC to analyze Acetamide's purity levels in textile dyes. The results indicated that the method allowed for effective separation of the compound from various impurities, showcasing its reliability in quality control processes within dye manufacturing.

Case Study 2: Environmental Assessment

A comprehensive screening assessment conducted by Environment Canada highlighted the ecological risks associated with Acetamide usage in industrial applications. The assessment led to recommendations for monitoring its use and potential alternatives to mitigate environmental impact.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- primarily involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to form stable complexes with metals also contributes to its diverse applications .

Comparison with Similar Compounds

Key Structural Features:

  • Azo group : Connects the chloro-dinitrophenyl group to the substituted aniline ring.
  • Substituents: Electron-withdrawing groups: 2-chloro, 4,6-dinitro on the phenyl ring enhance stability and color intensity. Amino substituents: The 5-position of the aniline ring features mixed alkyl groups (e.g., allyl, cyanoethyl, hydroxyethyl), influencing solubility and intermolecular interactions. Methoxy group: At the 4-position, contributing to steric effects and electronic properties.

Physical Properties (from Closest Analogs):

Property Value (CAS 79295-92-4) Source
Molecular formula C₂₁H₂₀ClN₇O₆
Molecular weight 501.88 g/mol
Density 1.4 g/cm³
Boiling point 766.6°C (760 mmHg)
Melting point 417.4°C
Vapor pressure (25°C) 2.07 × 10⁻²³ mmHg

These properties suggest high thermal stability and low volatility, typical of aromatic azo compounds with strong intermolecular interactions .

Comparison with Similar Compounds

Azo dyes and acetamide derivatives exhibit diverse functionalities depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Table 1: Key Compounds for Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (79295-92-4) 5-allyl(2-cyanoethyl)amino, 4-methoxy, 2-chloro-4,6-dinitrophenyl C₂₁H₂₀ClN₇O₆ 501.88 High thermal stability, low volatility
N-{2-[2-(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide 5-diethylamino, 2-cyano-4,6-dinitrophenyl C₁₉H₁₉N₇O₅ 425.41 Crystalline solid, X-ray structure solved
N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide (CAS not specified) 5-diallylamino, 4-methoxy, 2-chloro-4,6-dinitrophenyl ~C₂₀H₂₁ClN₆O₅ ~484.87 Likely used in dyes or pigments
Acetamide, N-(2-((4-chloro-2-(trifluoromethyl)phenyl)azo)-5-(diethylamino)-4-methoxyphenyl)- (88222-14-4) 4-chloro-2-(trifluoromethyl)phenyl, 5-diethylamino C₁₉H₁₉ClF₃N₅O₂ 465.83 Enhanced electronic properties

Impact of Substituents on Properties

Amino Group Variations

  • Mixed alkyl groups (e.g., cyanoethyl/hydroxyethyl): Increase polarity and solubility in polar solvents compared to diethylamino or diallylamino derivatives .
  • Diethylamino groups: Reduce steric hindrance, promoting planar molecular conformations critical for π-π stacking in crystalline states .

Electron-Withdrawing Groups

  • Nitro groups : Enhance color intensity and photostability but may reduce biodegradability .

Crystallographic Data

The compound N-{2-[2-(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide crystallizes with a mean σ(C–C) bond length of 0.006 Å and exhibits disorder in the main residue, as resolved via single-crystal X-ray diffraction (R factor = 0.067) . Such structural insights are crucial for understanding intermolecular interactions in analogous compounds.

Biological Activity

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- (CAS No. 66557-45-7) is a synthetic organic compound primarily utilized as a dye in various industrial applications. Its complex structure includes an azo group, which is known for its biological activity. This article delves into the biological properties, potential toxicity, and environmental impact of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN6O5C_{18}H_{19}ClN_{6}O_{5}, with a molecular weight of approximately 434.83 g/mol. The presence of the dinitrophenylazo group contributes to its color properties and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that azo compounds can exhibit antimicrobial activity. A study conducted on various azo derivatives demonstrated that certain modifications can enhance their effectiveness against bacterial strains. Acetamide derivatives have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed that acetamide derivatives exhibit dose-dependent cytotoxic effects. In vitro studies indicated that higher concentrations lead to increased cell death, primarily through apoptosis mechanisms. The specific impact on different cell lines varies, necessitating further investigation to understand the underlying mechanisms .

Mutagenicity and Carcinogenic Potential

The mutagenic potential of acetamide compounds has been assessed using the Ames test. Results indicate that certain derivatives may possess mutagenic properties, raising concerns about their long-term exposure risks in industrial settings. The presence of the dinitrophenyl group is suspected to contribute to these effects due to its electrophilic nature .

Persistence and Bioaccumulation

A screening assessment by Health Canada highlighted that while acetamide derivatives may persist in the environment, they do not significantly bioaccumulate in organisms. This finding is crucial for evaluating the ecological risks associated with its use in industrial applications .

Regulatory Status

Due to its potential risks, regulatory bodies have scrutinized acetamide compounds under various environmental protection acts. The evaluations focus on their persistence, toxicity to aquatic organisms, and overall environmental impact. Current assessments suggest that while these compounds may not pose immediate dangers, continuous monitoring is essential .

Case Studies

Study Findings Implications
Antimicrobial Activity StudyShowed effective inhibition against specific bacterial strainsPotential use as an antimicrobial agent
Cytotoxicity AssessmentIndicated dose-dependent cytotoxic effects on human cell linesNeed for safety evaluations in consumer products
Mutagenicity TestingSome derivatives tested positive for mutagenicityConsideration for regulatory action and workplace safety

Q & A

Basic Question: What are the key synthetic routes for synthesizing this azo-linked acetamide compound, and how are its structural features confirmed?

Methodological Answer:
The synthesis typically involves multi-step azo-coupling reactions. For example, analogous compounds are synthesized by condensing substituted phenylacetamides with diazonium salts derived from nitroaromatic precursors under controlled pH and temperature . Key steps include:

  • Diazotization of 2-chloro-4,6-dinitroaniline.
  • Coupling with a substituted acetamide intermediate containing cyanoethyl and hydroxyethyl groups.
  • Purification via column chromatography.

Structural confirmation employs:

  • IR spectroscopy : To identify functional groups (e.g., azo N=N stretch at ~1400–1600 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR : ¹H and ¹³C NMR verify substituent positions and hydrogen bonding .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Question: How can statistical experimental design optimize the synthesis yield of this compound?

Methodological Answer:
Statistical methods like Response Surface Methodology (RSM) or Taguchi design minimize trial-and-error approaches. For example:

  • Factors : pH, temperature, molar ratios, and reaction time.
  • Response variables : Yield, purity, and byproduct formation.

A study on similar compounds used a Box-Behnken design to model interactions between variables, reducing the number of experiments by 40% while maximizing yield . Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics to predict optimal conditions . Post-optimization, validation via HPLC or GC-MS ensures reproducibility .

Advanced Question: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR bands) require cross-validation:

Repeat experiments : Ensure data consistency under identical conditions.

Alternative techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Elemental analysis : Confirm empirical formula to rule out impurities .

For example, discrepancies in azo-group stretching frequencies may arise from conjugation effects; DFT calculations can clarify electronic interactions .

Basic Question: What are the environmental fate implications of this compound’s structural motifs?

Methodological Answer:
The compound’s nitro and chloro groups suggest potential persistence. Key considerations:

  • Photodegradation : Nitroaromatics often undergo slow UV-induced cleavage; lab studies should use xenon-arc lamps to simulate sunlight .
  • Hydrolysis : Evaluate stability at varying pH (e.g., pH 3–9 buffers) to assess hydrolytic pathways.
  • Biotic degradation : Use soil microcosms or activated sludge to measure microbial breakdown rates .

Analogous chloroacetamides show moderate mobility in soil due to intermediate log P values (~2.5–3.5), requiring column leaching experiments to model groundwater contamination risks .

Advanced Question: How can AI-driven tools enhance the study of this compound’s reactivity or applications?

Methodological Answer:
AI integrates with computational workflows to:

  • Predict reaction pathways : Tools like ICReDD’s quantum-chemical reaction path search identify low-energy intermediates, reducing experimental screening .
  • Optimize catalysts : Machine learning models trained on ligand libraries predict optimal catalysts for azo-coupling efficiency .
  • Data mining : Natural language processing (NLP) extracts synthetic protocols from patents/literature, accelerating method development .

For instance, COMSOL Multiphysics coupled with AI can simulate mass transfer limitations in large-scale reactors, improving scalability .

Advanced Question: What methodologies assess the compound’s potential bioactivity based on its structural analogs?

Methodological Answer:

  • QSAR modeling : Compare substituent effects (e.g., cyanoethyl vs. methyl groups) on bioactivity using databases like ChEMBL. For example, analogs with similar azo linkages show antimicrobial activity via membrane disruption .
  • In vitro assays : Test against target enzymes (e.g., cytochrome P450 for metabolic stability) or cell lines (e.g., HepG2 for cytotoxicity) .
  • Molecular docking : Simulate interactions with protein targets (e.g., nitroreductases) to prioritize synthesis of high-affinity derivatives .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Spill management : Neutralize with activated carbon; avoid water to prevent contamination .
  • Waste disposal : Segregate as hazardous waste (chlorinated/nitro compounds require incineration) .

Advanced Question: How can researchers investigate the compound’s role in heterogeneous catalysis or material science?

Methodological Answer:

  • Surface modification : Immobilize the compound on mesoporous silica (e.g., SBA-15) via amine groups to test catalytic activity in azo dye degradation .
  • Electrochemical studies : Cyclic voltammetry evaluates redox behavior (e.g., nitro group reduction potentials) for battery or sensor applications .
  • Thermal analysis : TGA/DSC assesses stability for high-temperature applications (e.g., polymer additives) .

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